N-(3-bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
Description
N-(3-Bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic acetamide derivative featuring a 3-bromophenyl group attached to the nitrogen atom and a 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy moiety linked via an ether bond to the acetamide backbone. However, unlike carbofuran, which is a methylcarbamate, this compound is an acetamide, likely altering its reactivity, stability, and biological interactions. No direct synthesis or application data for this compound are available in the provided evidence, but its structural analogs (e.g., methoxy- or nitro-substituted variants) have been synthesized and characterized .
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-18(2)10-12-5-3-8-15(17(12)23-18)22-11-16(21)20-14-7-4-6-13(19)9-14/h3-9H,10-11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRIGKZRCHDCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC(=CC=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves the following steps:
Formation of Benzofuran: Synthesis of the benzofuran moiety through cyclization reactions.
Coupling Reaction: Coupling the bromophenyl group with the benzofuran moiety via an ether linkage.
Amidation: Formation of the acetamide group.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the bromophenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Dehalogenated compounds.
Substitution Products: Compounds with new functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Exploration in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: Investigation of binding affinity to various biological receptors.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating specific diseases or conditions.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Polymer Science: Potential incorporation into polymer structures for enhanced properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The target compound shares structural homology with several acetamide derivatives, differing primarily in substituents on the phenyl ring or benzofuran group. Key analogs include:
*Calculated molecular weight based on C₁₉H₁₈BrNO₃.
Key Observations :
- Substituent Effects: Bromine (target) vs.
- Benzofuran Core : Shared across analogs, this moiety is associated with pesticidal activity in carbofuran , suggesting possible bioactivity in the target compound.
- Melting Points: Data gaps for the target compound limit direct comparisons, but analogs like N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (mp: 75°C, 82% yield) demonstrate how side chains impact crystallinity .
Crystallographic and Spectroscopic Insights
- Crystal Packing : Analogs like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibit hydrogen-bonded dimers (N–H⋯O), influencing solubility and stability . The target’s bromine substituent may enhance halogen bonding, altering crystal lattice dynamics.
- Spectroscopy : ¹H/¹³C NMR data for analogs (e.g., ) confirm acetamide connectivity and substituent effects on chemical shifts.
Biological Activity
N-(3-bromophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromophenyl group and a benzofuran moiety , which are significant for its biological properties. The presence of the bromine atom is believed to influence its reactivity and biological activity compared to other halogenated analogs.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 946274-88-0 |
| Molecular Formula | C18H18BrNO3 |
| Molecular Weight | 364.25 g/mol |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and catalytic activity.
- Receptor Modulation : It might interact with cell surface receptors, influencing various signal transduction pathways.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, research on monomeric alkaloids has shown that halogenated compounds often possess enhanced antimicrobial properties due to their structural characteristics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 8.33 - 23.15 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings suggest that this compound may exhibit similar antimicrobial effects.
Case Studies
A notable study evaluated the antibacterial activity of various derivatives similar to this compound against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bromine substituents demonstrated enhanced bioactivity compared to their chloro and fluoro counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
